4-Ethynylpyridin-2(1H)-one

Vue d'ensemble

Description

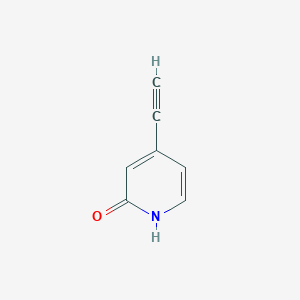

4-Ethynylpyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring substituted with an ethynyl group at the fourth position and a keto group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the ethynyl group at the fourth position.

Ethynylation: The ethynylation process can be achieved using reagents such as acetylene and a suitable catalyst, often palladium-based, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced catalytic systems and automated control of reaction parameters.

Analyse Des Réactions Chimiques

Hydrohalogenation with Hydrochloric Acid

4-Ethynylpyridin-2(1H)-one undergoes regioselective hydrochlorination under mild conditions. The reaction involves intramolecular nucleophilic attack facilitated by the pyridine ring’s basicity, forming a pyridinium intermediate that attracts chloride ions .

Key Experimental Data:

| Substrate Position | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| This compound | 100 | MeCN | 14 | 22 |

| 2-Ethynylpyridine (analog) | 100 | MeCN | 14 | 82 |

Mechanistic Insights :

-

The ethynyl group’s position significantly impacts reactivity.

-

2-Ethynyl derivatives exhibit higher reactivity due to proximity to the nitrogen atom, enabling stronger intramolecular interactions .

Temperature and Solvent Effects

Optimal hydrochlorination occurs in acetonitrile (MeCN) at 100°C. Polar aprotic solvents enhance reactivity by stabilizing ionic intermediates .

Solvent Comparison:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| MeCN | 100 | 82 |

| THF | 100 | 27 |

| MeOH | 100 | 10 |

Substituent Effects on Reaction Efficiency

Substituents at position 4 reduce reactivity due to steric and electronic effects. For example:

-

4-Cyano or 4-trifluoromethyl groups inhibit hydrochlorination entirely .

-

4-Chloro derivatives show limited conversion (~22%) under identical conditions .

Substituent Reactivity Table:

| Substituent (Position 4) | Reactivity (%) |

|---|---|

| None (2-ethynylpyridine) | 82 |

| Chlorine | 22 |

| Trifluoromethyl | 0 |

Comparative Reactivity with Structural Analogues

This compound exhibits distinct behavior compared to analogues:

| Compound | Key Reaction | Outcome |

|---|---|---|

| 2-Ethynylpyridine | Hydrochlorination | 82% yield (1,2-adduct) |

| 3-Ethynylpyridine | No reaction | Substrate recovered |

| 4-Ethynylpyridine | Partial hydrochlorination | 22% yield |

Notable Trends :

-

Reactivity decreases as the ethynyl group moves away from the pyridine nitrogen .

-

Bulkier substituents at position 4 further reduce reaction efficiency .

Reaction Pathway and Intermediate Characterization

The proposed mechanism involves:

-

Pyridinium salt formation via HCl coordination to the nitrogen.

-

Intramolecular chloride attack on the ethynyl sp-carbon.

Intermediate structures were confirmed via:

Applications De Recherche Scientifique

4-Ethynyl-3-methylpyridin-2(1H)-one is a heterocyclic organic compound that has a pyridine ring with an ethynyl group at the fourth position and a keto group at the second position. It has a molecular weight of approximately 133.15 g/mol. The ethynyl group gives it reactivity, and the keto group gives it biological activity, which is useful in medicinal chemistry.

Applications

4-Ethynyl-3-methylpyridin-2(1H)-one has a wide range of applications. It can be used as a scaffold in medicinal chemistry for designing new therapeutic agents and in material science for synthesizing specialty chemicals. Studies indicate that 4-Ethynyl-3-methylpyridin-2(1H)-one interacts with biological targets through its functional groups, influencing enzyme activity and cellular signaling pathways, leading to potential therapeutic effects. Specific molecular targets include enzymes involved in metabolic pathways and receptors associated with disease states.

Pharmacological Activities

4-Ethynylpyridin-2(1H)-one and its derivatives have demonstrated diverse pharmacological activities.

Antimicrobial Activity Preliminary studies suggest that pyridine derivatives, including this compound, may possess antimicrobial properties and have been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects There is emerging evidence suggesting that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It appears to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine, thus potentially alleviating symptoms associated with dopamine deficiency.

Preclinical Research

iNOS PET Tracer Development Researchers have explored pyridine analogs for their potential as PET tracers for imaging inducible nitric oxide synthase (iNOS) . One such analog, [18F] 9 , demonstrated favorable properties as a PET tracer to image iNOS activation with PET . In vivo biodistribution studies of [18F] 9 indicated higher tracer uptake in the lungs of lipopolysaccharide (LPS)-treated mice compared to control mice .

Hyaluronan Research

Although not a direct application of this compound, research on hyaluronan, which shares structural similarities, offers insights into potential biological applications . High molecular weight hyaluronan (HMW-HA) has shown promise in various medical applications . Inhaled HMW-HA has been reported to improve the tolerability of hypertonic saline and has been approved in some European countries for use as an adjunct to hypertonic saline treatment in cystic fibrosis . HMW-HA has also demonstrated corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects .

Organic Synthesis

Mécanisme D'action

The mechanism of action of 4-Ethynylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

- 2-Ethynylpyridine

- 3-Ethynylpyridine

- 4-Ethynylpyridine

Comparison:

- Structural Differences: While 2-Ethynylpyridine and 3-Ethynylpyridine have the ethynyl group at the second and third positions, respectively, 4-Ethynylpyridin-2(1H)-one has it at the fourth position along with a keto group at the second position.

- Unique Properties: The presence of both the ethynyl and keto groups in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.

Activité Biologique

4-Ethynylpyridin-2(1H)-one, a heterocyclic organic compound, has garnered attention for its diverse biological activities. Characterized by a pyridine ring substituted with an ethynyl group at the fourth position and a keto group at the second position, this compound exhibits potential therapeutic applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C_7H_5N_1O

- Molecular Weight : Approximately 133.15 g/mol

- Functional Groups : Ethynyl and keto groups contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound interacts with specific molecular targets, modulating enzyme activity and cellular signaling pathways. Its notable biological activities include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation and apoptosis induction.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.

- Receptor Modulation : It may affect receptors related to oxidative stress responses, contributing to its potential anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated its effectiveness against MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating potent cytotoxicity, suggesting that it can effectively inhibit cancer cell growth by inducing oxidative stress and apoptosis pathways. This aligns with findings that similar compounds have been effective against various cancer types through similar mechanisms .

Case Study: Antimicrobial Activity

Another investigation revealed that this compound possesses notable antimicrobial properties. It was tested against several bacterial strains, showing significant growth inhibition comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

4-ethynyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-4-8-7(9)5-6/h1,3-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWRIYINHRKVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726185 | |

| Record name | 4-Ethynylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-08-5 | |

| Record name | 4-Ethynylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.